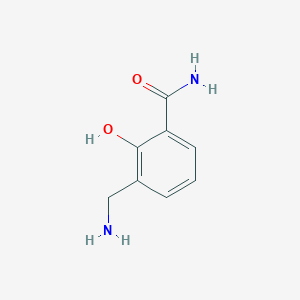

3-(Aminomethyl)-2-hydroxybenzamide

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-(aminomethyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C8H10N2O2/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3,11H,4,9H2,(H2,10,12) |

InChI Key |

RFCWPALQNUECJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxybenzamide typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Formylation: The amino group is then formylated to introduce the formyl group.

Hydrolysis: The formyl group is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products Formed

Oxidation: Formation of 3-(Aminomethyl)-2-oxobenzamide.

Reduction: Formation of 3-(Aminomethyl)-2-hydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Aminomethyl)-2-hydroxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : The presence of a hydroxy group at the 2-position (common in all benzamide analogs) enhances hydrogen-bonding interactions, critical for enzyme mimicry or coordination chemistry. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide leverages its N,O-bidentate group for catalytic applications .

- Aminomethyl vs. Alkylamino Groups: The primary amine in this compound contrasts with tertiary amines (e.g., dimethylamino in C₁₂H₁₈N₂O₂), which may reduce solubility in polar solvents but improve lipid membrane permeability .

- Regulatory Status: Unlike 3-(Aminomethyl)pyridine, which lacks CERCLA/SARA listings, benzamide derivatives often face stricter regulatory scrutiny due to their pharmaceutical relevance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2-hydroxybenzamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves condensation reactions between substituted benzoyl chlorides and aminomethylphenol derivatives under controlled pH (6–8). Reaction efficiency can be enhanced by using catalysts like DMAP (4-dimethylaminopyridine) and monitoring progress via TLC or HPLC . Optimize solvent selection (e.g., DMF or THF) to improve yield, and employ reflux conditions (80–100°C) for 4–6 hours to ensure complete conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Spectroscopy : (to confirm aromatic protons and amide linkages) and (to verify carbonyl groups).

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

- Elemental Analysis : Verify empirical formula consistency (e.g., CHNO) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodology :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound derivatives?

- Methodology :

- Comparative Analysis : Use tools like PASS Online to predict bioactivity (e.g., neurotropic properties) and compare results with in vivo assays (e.g., rodent models for CNS activity). Discrepancies may arise from solvation effects or protein-binding dynamics unaccounted for in silico .

- Parameter Adjustment : Recalibrate computational models using experimental logP and pKa values to improve predictive accuracy .

Q. What advanced analytical techniques are suitable for studying the interaction of this compound with biological macromolecules?

- Methodology :

- Spectroscopic Methods : Circular dichroism (CD) and UV-Vis titration to assess DNA/RNA binding affinity.

- Viscometry : Measure changes in DNA viscosity to infer intercalation or groove-binding modes .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on hydrogen bonding with residues like asparagine or glutamate .

Q. What methodological strategies can address batch-to-batch variability in the synthesis of this compound?

- Methodology :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction intermediates.

- Quality Control : Use quantitative with internal standards (e.g., 1,3,5-trimethoxybenzene) to standardize purity .

- Recrystallization Optimization : Screen solvents (e.g., methanol/water mixtures) to improve crystal uniformity and reduce impurities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodology :

- Solubility Profiling : Conduct shake-flask experiments at 25°C using buffered solutions (pH 4–9) and solvents like DMSO, ethanol, and hexane.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies. For example, high solubility in DMSO may arise from strong hydrogen-bond acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.